BenchChemオンラインストアへようこそ!

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide

Sirtuin inhibition SIRT1 Epigenetics

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide (CAS 898423-92-2, molecular formula C₁₉H₂₂N₂O₅S, MW 390.45 g/mol) is a synthetic small molecule belonging to the N-sulfonylated tetrahydroquinoline class. It features a 1-acetyl-1,2,3,4-tetrahydroquinoline core linked at the 7-position to a 2,5-dimethoxybenzenesulfonamide moiety.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 898423-92-2
Cat. No. B2572102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide
CAS898423-92-2
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C19H22N2O5S/c1-13(22)21-10-4-5-14-6-7-15(11-17(14)21)20-27(23,24)19-12-16(25-2)8-9-18(19)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3
InChIKeyJODBEPGZSFTBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide (CAS 898423-92-2) – Chemical Class and Core Characteristics


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide (CAS 898423-92-2, molecular formula C₁₉H₂₂N₂O₅S, MW 390.45 g/mol) is a synthetic small molecule belonging to the N-sulfonylated tetrahydroquinoline class . It features a 1-acetyl-1,2,3,4-tetrahydroquinoline core linked at the 7-position to a 2,5-dimethoxybenzenesulfonamide moiety. The compound incorporates two methoxy substituents on the phenylsulfonamide ring at positions 2 and 5, distinguishing it from mono-substituted or unsubstituted phenylsulfonamide analogs. Tetrahydroquinoline sulfonamides have been investigated for diverse pharmacological activities including RORγt inverse agonism for autoimmune indications [1] and anticancer activity through carbonic anhydrase inhibition [2].

Why N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide Cannot Be Replaced by In-Class Analogs Without Quantitative Re-Validation


N-sulfonylated tetrahydroquinolines exhibit pronounced structure–activity relationship (SAR) sensitivity to the sulfonamide aryl substitution pattern. The presence, number, and position of methoxy groups on the benzenesulfonamide ring influence hydrogen-bonding capacity, electron density, and steric bulk, all of which directly modulate target binding [1]. In the prototypical RORγt inverse agonist series, even minor substituent changes on the phenylsulfonamide moiety produced >10-fold shifts in cellular IC₅₀ [2]. For carbonic anhydrase inhibition, methoxy substituents alter both potency and isoform selectivity across CA I, II, IX, and XII [3]. Consequently, a generic replacement of the 2,5-dimethoxybenzenesulfonamide group with a 4-methoxy, 4-fluoro, 4-bromo, or unsubstituted benzenesulfonamide analog cannot be assumed equipotent or isofunctional without target-specific comparative data. Each substitution must be independently validated in the relevant assay system before procurement for structure- or target-based research programs.

Quantitative Differentiation Evidence for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide vs. Closest Analogs


BindingDB-Reported SIRT1 Inhibitory Potency: 37 nM IC₅₀ for the 2,5-Dimethoxy Congener

According to BindingDB entry BDBM50152081 (curated from ChEMBL), the target compound is reported to inhibit recombinant GST-tagged human SIRT1 with an IC₅₀ of 37 nM, using 0.3 mM H₂N-HK-[N(ε)-acetyl-lysine]-LM-COOH substrate and HPLC-based detection after 10 min incubation [1]. The same entry reports a SIRT3 IC₅₀ of 57 nM under comparable conditions. These values place the compound in the sub-100 nM potency range for SIRT1. **Important caveat:** The SMILES representation in this BindingDB record appears to describe a macrocyclic peptide rather than the small-molecule sulfonamide, indicating a possible database cross-referencing error. This data point should be treated with caution and independently verified before procurement decisions are made based on SIRT1 activity.

Sirtuin inhibition SIRT1 Epigenetics Small-molecule inhibitor

Class-Level Differentiation: 2,5-Dimethoxy Substitution Pattern vs. Unsubstituted and Mono-Substituted Phenylsulfonamide Analogs in RORγt Inverse Agonist SAR

In a systematically characterized series of N-sulfonamide-tetrahydroquinoline RORγt inverse agonists (Sun et al., Eur J Med Chem 2019), variation of the aryl sulfonamide substituent produced dramatic potency differentials. The lead compound 5a, bearing a specific sulfonamide substitution pattern, exhibited superior in vitro activity compared to compound 13, with in vivo efficacy demonstrated in a mouse psoriasis model via intraperitoneal administration [1]. Although the target compound (2,5-dimethoxybenzenesulfonamide) was not explicitly tested in this particular publication, the established SAR framework demonstrates that the 2,5-dimethoxy substitution provides distinct electronic (σₘ for OCH₃ = +0.12; σₚ = -0.27) and hydrogen-bond-accepting properties that differ from 4-methoxy, 4-fluoro, and unsubstituted analogs. The patent literature on N-sulfonylated tetrahydroquinolines for RORγ inhibition explicitly encompasses 2,5-dimethoxy-substituted variants within the claimed generic structure, indicating this substitution type is recognized as a distinct embodiment [2].

RORγt inverse agonism Autoimmune disease Th17 pathway IL-17 inhibition

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile vs. Unsubstituted Phenylsulfonamide Analog

Using structure-based calculation, the target compound (C₁₉H₂₂N₂O₅S, MW 390.45) is predicted to exhibit a cLogP of approximately 2.0–2.5, with 5 hydrogen-bond acceptors (two sulfonamide oxygens, two methoxy oxygens, and one amide carbonyl) and 1 hydrogen-bond donor (sulfonamide NH) . In comparison, the unsubstituted benzenesulfonamide analog (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, C₁₇H₁₈N₂O₃S, MW 330.40) has a cLogP of approximately 2.0–2.7 and only 3 H-bond acceptors, with no methoxy oxygen atoms available for additional polar interactions. The dual methoxy groups of the target compound increase topological polar surface area (tPSA) by approximately 18–20 Ų relative to the unsubstituted analog, which can influence membrane permeability, solubility, and off-target binding profiles. The 4-methoxy analog (CAS 898423-90-0, C₁₈H₂₀N₂O₄S, MW 360.43) represents an intermediate tPSA and H-bond acceptor count.

Physicochemical properties LogP Solubility Drug-likeness

Anticancer Activity Context: Tetrahydroquinoline Sulfonamide Chemotype in MCF7 Breast Cancer Cells

Ghorab et al. (Eur J Med Chem, 2009) reported that tetrahydroquinoline derivatives bearing a sulfonamide moiety exhibit in vitro anticancer activity against the MCF7 breast cancer cell line, with the most active compounds in the series achieving IC₅₀ values in the low micromolar range relative to doxorubicin as a reference drug [1]. The pharmacophore model established in this work requires the sulfonamide group for carbonic anhydrase (CA) inhibition, which is proposed as one mechanism contributing to anticancer activity. The target compound, bearing a 2,5-dimethoxybenzenesulfonamide group, incorporates the required sulfonamide pharmacophore with additional methoxy substituents that may modulate CA isoform selectivity. However, no direct cell-based cytotoxicity data for the exact compound 898423-92-2 against MCF7 cells has been identified in the publicly available literature. This chemotype-level evidence supports the compound's suitability as a candidate for anticancer screening but does not provide compound-specific quantitative differentiation against close analogs.

Anticancer MCF7 Cytotoxicity Carbonic anhydrase inhibition

Recommended Application Scenarios for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide (CAS 898423-92-2) Based on Available Evidence


Sirtuin (SIRT1/SIRT3) Chemical Probe Development – Pending Independent Re-Validation

If the BindingDB-reported SIRT1 IC₅₀ of 37 nM and SIRT3 IC₅₀ of 57 nM are independently confirmed [1], this compound could serve as a starting point for developing subtype-selective sirtuin chemical probes or as a control compound in sirtuin inhibitor screening cascades. Its 1.5-fold SIRT1-over-SIRT3 selectivity margin, while modest, provides a measurable differentiation baseline for structure-based optimization programs targeting the sirtuin acetyl-lysine binding pocket. Researchers should perform in-house SIRT1/SIRT2/SIRT3 panel screening before committing to large-scale procurement.

RORγt Inverse Agonist SAR Library Expansion

The 2,5-dimethoxybenzenesulfonamide substitution pattern represents a distinct SAR node within the N-sulfonylated tetrahydroquinoline chemotype claimed for RORγt inhibition [2]. This compound is suited for inclusion in focused screening libraries designed to probe methoxy-position effects on RORγt inverse agonism, Th17 cell differentiation, and IL-17A suppression. Comparative testing against the unsubstituted, 4-methoxy, and 4-fluoro analogs in a GAL4-RORγt luciferase reporter assay would generate SAR data directly relevant to autoimmune disease drug discovery programs [3].

Carbonic Anhydrase Isoform Selectivity Screening

Sulfonamide-bearing tetrahydroquinolines are established carbonic anhydrase inhibitor pharmacophores [4]. The target compound's 2,5-dimethoxy substitution may confer differential CA isoform binding (CA I, II, IX, XII) compared to unsubstituted or halogenated analogs. It is recommended for panel screening against a panel of recombinant human CA isoforms using stopped-flow CO₂ hydration assays to identify isoform-selective inhibition signatures. Procurement is warranted for academic or industrial CA inhibitor discovery programs seeking to diversify sulfonamide chemotype coverage.

Physicochemical and ADME Comparator Studies

The calculated increase in H-bond acceptor count (+2) and tPSA (+18–28 Ų) of the 2,5-dimethoxy analog relative to the unsubstituted benzenesulfonamide comparator (CAS 898439-29-7) makes this compound a useful tool for studying methoxy-dependent trends in aqueous solubility, logD, Caco-2 permeability, and microsomal metabolic stability within the tetrahydroquinoline sulfonamide series [1]. Parallel experimental determination of these parameters across the 2,5-dimethoxy, 4-methoxy, 4-fluoro, and unsubstituted analogs can establish predictive ADME models for this chemotype.

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.